molecular formula C15H21ClN2O2S B248756 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine

Cat. No. B248756
M. Wt: 328.9 g/mol
InChI Key: TUWUVRPEFQZLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system in the body, which plays a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite. In

Mechanism of Action

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine interacts with the endocannabinoid system in the body, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, mood, and appetite. The compound binds to both the CB1 and CB2 receptors in the endocannabinoid system, which are located in different parts of the body. The binding of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine to these receptors leads to the activation of various signaling pathways that regulate physiological processes such as pain and inflammation.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have potent analgesic effects in animal models of chronic pain. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory medications. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting that it may have potential therapeutic applications in these conditions. The compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways in the body. In addition, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine. One area of research is the development of new pain medications based on the compound's analgesic effects. Another area of research is the development of new anti-inflammatory medications based on the compound's anti-inflammatory effects. In addition, there is potential for the development of new neuroprotective and anti-cancer therapies based on the compound's effects in animal models of these conditions. Further research is needed to fully understand the potential therapeutic applications of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine and to develop new medications based on its properties.
Conclusion:
1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound has potent analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties, making it a promising candidate for the development of new medications in these areas. However, the complex synthesis method of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine and its potential side effects need to be further studied to fully understand its potential therapeutic applications.

Synthesis Methods

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 1-(4-chlorophenylsulfonyl)-4-cyclopentylpiperazine. This intermediate is then reacted with 1,1,1-trifluoroacetic acid to form the final product, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine. The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. The compound has been shown to have potent analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new pain medications. 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting that it may have potential therapeutic applications in these conditions. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-cyclopentylpiperazine

InChI

InChI=1S/C15H21ClN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2

InChI Key

TUWUVRPEFQZLAD-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.